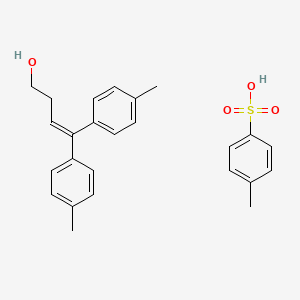![molecular formula C11H8ClN5O B14223620 2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one CAS No. 830347-30-3](/img/structure/B14223620.png)
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimalarial agent. The compound’s structure features a pyrimidoquinoline core with amino and chloro substituents, which contribute to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of a pyrimidine ring, followed by chlorination and subsequent amination to introduce the amino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under suitable conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a range of derivatives with different functional groups replacing the chloro substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme glutathione reductase in Plasmodium falciparum, disrupting the parasite’s redox balance and leading to its death . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
Quinoline derivatives: Other compounds in this class also exhibit antimalarial activity.
Uniqueness
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one stands out due to its specific structural features, such as the presence of both amino and chloro groups, which contribute to its unique binding properties and biological activity. Its ability to inhibit glutathione reductase with high specificity makes it a promising candidate for further development as an antimalarial agent .
Eigenschaften
CAS-Nummer |
830347-30-3 |
|---|---|
Molekularformel |
C11H8ClN5O |
Molekulargewicht |
261.67 g/mol |
IUPAC-Name |
2,4-diamino-8-chloro-10H-pyrimido[4,5-b]quinolin-5-one |
InChI |
InChI=1S/C11H8ClN5O/c12-4-1-2-5-6(3-4)15-10-7(8(5)18)9(13)16-11(14)17-10/h1-3H,(H5,13,14,15,16,17,18) |
InChI-Schlüssel |
VFYAFSLKZLFMQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC3=NC(=NC(=C3C2=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


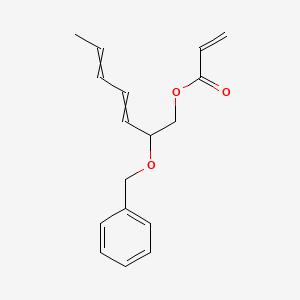
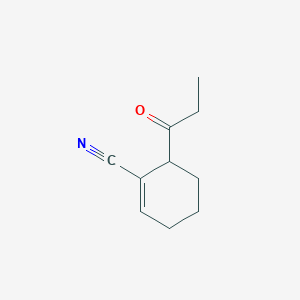

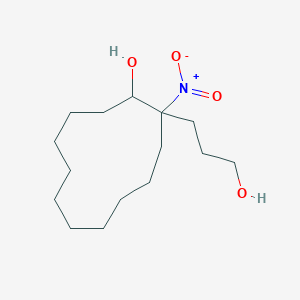
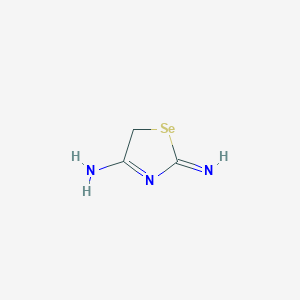
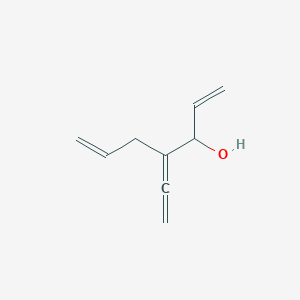
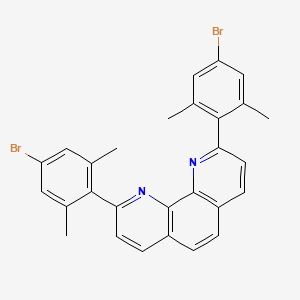



![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
